molecular formula C23H26N4O3 B612162 Samotolisib CAS No. 1386874-06-1

Samotolisib

货号 B612162
CAS 编号: 1386874-06-1
分子量: 406.486
InChI 键: ACCFLVVUVBJNGT-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Samotolisib (LY3023414) is an orally bioavailable, small molecule inhibitor of certain class I phosphoinositide 3-kinase (PI3K) isoforms and mammalian target of rapamycin kinase (mTOR) in the PI3K/mTOR signaling pathway . It has potential antineoplastic activity and has been used in clinical trials for the treatment of various cancers .


Molecular Structure Analysis

The molecular formula of Samotolisib is C23H26N4O3 . The IUPAC name is 8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one .


Physical And Chemical Properties Analysis

Samotolisib has 5 hydrogen bond acceptors, 1 hydrogen bond donor, 5 rotatable bonds, a topological polar surface area of 82.17, and a molecular weight of 406.2 . Its XLogP is 1.63 .

科研应用

  1. 在ABCB1和ABCG2过表达的癌细胞中的疗效降低:Samotolisib在过表达ATP结合盒(ABC)药物转运蛋白如ABCB1和ABCG2的癌细胞中的有效性可能会降低。这种过表达导致Samotolisib的细胞内积累减少,从而降低其细胞毒性和抑制PI3K通路以及诱导细胞周期阻滞的疗效 (Wu et al., 2020)

  2. 在转移性去势抵抗性前列腺癌中的应用:在一项临床试验中,Samotolisib与恩扎鲁胺结合,显示出在转移性去势抵抗性前列腺癌患者中改善无进展生存期,特别是在没有雄激素受体剪接变异体7的患者中 (Sweeney et al., 2022)

  3. 与Prexasertib联合治疗三阴性乳腺癌:一项Ib期研究评估了Samotolisib和CHK1抑制剂Prexasertib在三阴性乳腺癌中的联合应用。这种组合在临床前模型中表现出抗肿瘤活性,并在经过重度治疗的患者中显示出初步疗效,尽管与显著毒性相关 (Hong et al., 2021)

  4. 作用机制:Samotolisib以ATP竞争性方式抑制某些PI3K亚型和mTOR,可能抑制过表达PI3K和/或mTOR的肿瘤细胞的PI3K/mTOR信号通路和增殖。此外,它可能抑制DNA依赖性蛋白激酶(DNA-PK),从而削弱肿瘤细胞修复受损DNA的能力 (Definitions, 2020)

性质

IUPAC Name

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCFLVVUVBJNGT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Samotolisib

CAS RN

1386874-06-1
Record name Samotolisib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386874061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3023414
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SAMOTOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C88817F47Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
165
Citations
DS Hong, KN Moore, JC Bendell, DD Karp… - Clinical Cancer …, 2021 - AACR
… Prexasertib + samotolisib was first evaluated in triple-negative breast cancer (TNBC) cells, … + samotolisib 200 mg orally twice daily. Subsequent expansion arms evaluated samotolisib …
Number of citations: 16 aacrjournals.org
CP Wu, CY Hung, S Lusvarghi, YH Huang… - Biochemical …, 2020 - Elsevier
LY3023414 (samotolisib) is a promising new dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Currently, multiple clinical trials are …
Number of citations: 18 www.sciencedirect.com
CJ Sweeney, IJ Percent, S Babu, JL Cultrera… - Clinical Cancer …, 2022 - AACR
… samotolisib apparent clearance and decrease in samotolisib AUC by 35% following concomitant administration of samotolisib and enzalutamide compared with samotolisib … samotolisib …
Number of citations: 9 aacrjournals.org
YY Zhao, DM Wu, M He, F Zhang, T Zhang… - Frontiers in …, 2021 - frontiersin.org
Acute liver injury (ALI) is associated with poor survival in patients with sepsis. During sepsis, the liver is the main site of bacterial endotoxin-induced inflammation. Lipopolysaccharide (…
Number of citations: 13 www.frontiersin.org
LC Gunder, TH Moyer, HR Johnson… - Journal of Surgical …, 2023 - Elsevier
… When examining tissue for microscopic evidence of SqCC, only topical Samotolisib in … Unlike the other treatments, Samotolisib, the dual PI3K/mTOR inhibitor, decreased microscopic …
Number of citations: 2 www.sciencedirect.com
D Sadeghian, WH Lin, J Smadbeck, A Panheiter… - Cancer Research, 2023 - AACR
Background: Mutations in RAS is reported in embryonal rhabdomyosarcoma (ERMS). Upregulation of IGF2/IGF1R axis and IGF2 overexpression is a common finding. Targeting RAS …
Number of citations: 0 aacrjournals.org
Y Wang, M Tortorella - European Journal of Medicinal Chemistry, 2022 - Elsevier
… Co-crystals of Samotolisib (3) with PI3Kγ confirmed that the … In solubility assays, Samotolisib (3) showed high solubility … PK analyses of orally or intravenously administered Samotolisib (3…
Number of citations: 15 www.sciencedirect.com
G Toyokawa, F Bersani, P Bironzo, F Picca… - Critical Reviews in …, 2023 - Elsevier
… of samotolisib with osimertinib exhibited a more potent inhibitory effect compared to samotolisib … samotolisib alone were enriched in the ADC component, indicating that osimertinib and …
Number of citations: 2 www.sciencedirect.com
A Sen, SA Khan, IA MacNeil, BE Rich, JS Molden… - 2023 - ascopubs.org
149 Background: Metastatic castration-resistant prostate cancer (mCRPrC) is characterized by a loss of androgen receptor (AR) sensitivity and oncogenic activation of the PI3K, AKT, …
Number of citations: 0 ascopubs.org
YS Yi - International Journal of Molecular Sciences, 2022 - mdpi.com
… samotolisib against LPS-induced hepatic inflammation and acute liver injury in mice. Samotolisib … A mechanistic study revealed that samotolisib relieved the activation of the caspase-11 …
Number of citations: 14 www.mdpi.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。